(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-21-5-3-4-17(24(21)30-2)12-22-23(28)18-6-7-20-19(25(18)32-22)14-27(15-31-20)13-16-8-10-26-11-9-16/h3-12H,13-15H2,1-2H3/b22-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBGIYSTPSWIPJ-UUYOSTAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuroxazine core with substituents that may influence its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Reactive Oxygen Species (ROS) Generation : Many benzofuroxazine derivatives increase ROS levels within cells, contributing to cytotoxicity. Increased ROS can lead to oxidative stress and subsequent apoptosis in cancer cells .
- Apoptosis Induction : The compound may initiate programmed cell death pathways. Studies have shown that certain related compounds lead to significant apoptosis in cancer cell lines .
- Mitochondrial Membrane Potential Disruption : Compounds in this class have been observed to disrupt mitochondrial membrane potential (MMP), further contributing to their cytotoxic effects .
Biological Activity and Cytotoxicity
The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects against different cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Colon Cancer Cells | 15.0 | ROS Generation and Apoptosis |
| Oral Squamous Cell Carcinoma | 12.5 | Mitochondrial Membrane Disruption |
| Breast Cancer Cells | 18.0 | Apoptosis Induction |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
Several case studies have highlighted the potential of this compound in treating various cancers:
- Colon Cancer Study : A study reported that derivatives similar to this compound showed significant cytotoxicity against colon cancer cells through ROS-mediated pathways. The study concluded that these compounds could serve as lead candidates for further development in anti-cancer therapies .
- Oral Squamous Cell Carcinoma : Another investigation demonstrated that the compound effectively induced apoptosis in oral squamous cell carcinoma models, suggesting a promising therapeutic avenue for treatment-resistant cases .
- Breast Cancer Research : In vitro studies indicated that the compound's ability to disrupt mitochondrial function led to increased apoptosis rates in breast cancer cells compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
